BEC HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

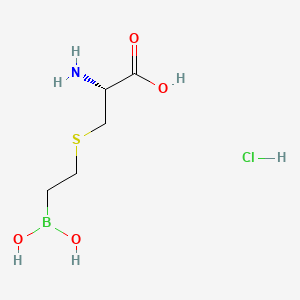

BEC hydrochloride, also known as (S)-(2-Boronoethyl)-L-cysteine hydrochloride, is a boronic acid-based arginine analog. It acts as a slow-binding, competitive transition state inhibitor of arginases I and II. This compound is primarily used in scientific research to study the inhibition of arginase enzymes, which play a crucial role in the urea cycle and nitric oxide production .

Mechanism of Action

Target of Action

BEC HCl, also known as S-(2-Boronoethyl)-L-cysteine Hydrochloride, is a slow-binding and competitive inhibitor of Arginase II . Arginase II is an enzyme that plays a crucial role in the urea cycle, which is responsible for the detoxification of ammonia in the body .

Mode of Action

This compound acts by binding slowly and competitively to Arginase II . The boronic acid moiety of this compound undergoes nucleophilic attack by a metal-bridging hydroxide ion to yield a tetrahedral boronate anion that bridges the binuclear manganese cluster of the enzyme . This mimics the tetrahedral intermediate in the arginine hydrolysis reaction .

Biochemical Pathways

The inhibition of Arginase II by this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia into urea for excretion . This can lead to an increase in the availability of L-arginine, a semi-essential amino acid, for other biochemical pathways such as the production of nitric oxide .

Pharmacokinetics

It’s important to note that the pharmacokinetic profile of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of Arginase II by this compound can lead to enhanced nitric oxide-dependent smooth muscle relaxation . It has also been shown to inhibit the proliferation of human pulmonary artery smooth muscle cells by decreasing the expression levels of cyclin D1 and CDK4, increasing the expression of p27, and partly reducing the phosphorylation of Akt and ERK .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it’s generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug . Therefore, these factors should be carefully controlled during the administration of this compound to ensure its optimal efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

BEC hydrochloride is synthesized through a series of chemical reactions involving the introduction of a boronic acid moiety to the L-cysteine structure. The synthesis typically involves the following steps:

Protection of the amino and thiol groups: The amino and thiol groups of L-cysteine are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of the boronic acid group: The protected L-cysteine is reacted with a boronic acid derivative to introduce the boronic acid group.

Deprotection: The protecting groups are removed to yield the final product, (S)-(2-Boronoethyl)-L-cysteine.

Formation of hydrochloride salt: The free base is converted to its hydrochloride salt by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of BEC hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

BEC hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.

Complexation Reactions: BEC hydrochloride can form complexes with metal ions, particularly manganese, which is essential for its inhibitory activity against arginase enzymes

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Metal Ions: Manganese ions are commonly used in complexation reactions to study the inhibitory activity of BEC hydrochloride

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of BEC hydrochloride can be formed.

Metal Complexes: Complexes with manganese and other metal ions are formed during the inhibition studies of arginase enzymes

Scientific Research Applications

BEC hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent to study boronic acid chemistry and its interactions with various nucleophiles and metal ions.

Biology: Employed in the study of arginase enzymes, which are involved in the urea cycle and nitric oxide production. .

Medicine: Investigated for its potential therapeutic applications in diseases where arginase activity is dysregulated, such as cardiovascular diseases and certain cancers

Industry: Utilized in the development of new inhibitors for industrial enzymes and as a tool for studying enzyme kinetics and inhibition mechanisms

Comparison with Similar Compounds

Similar Compounds

ABH hydrochloride: Another arginase inhibitor with a similar mechanism of action but different structural features.

NG-Methyl-L-arginine acetate salt: An inhibitor of nitric oxide synthase, which also affects nitric oxide production but through a different pathway.

Uniqueness of BEC Hydrochloride

BEC hydrochloride is unique due to its boronic acid-based structure, which allows it to form stable complexes with metal ions in the active site of arginase enzymes. This unique feature makes it a valuable tool for studying the inhibition of arginase and its role in various biological processes .

Properties

CAS No. |

222638-67-7 |

|---|---|

Molecular Formula |

C5H13BClNO4S |

Molecular Weight |

229.49 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |

InChI |

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |

InChI Key |

GHPYJLCQYMAXGG-WCCKRBBISA-N |

SMILES |

B(CCSCC(C(=O)O)N)(O)O.Cl |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |

Canonical SMILES |

B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |

Synonyms |

S-(2-boronoethyl)-L-cysteine, monohydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)